molecular formula C14H16N2O2 B15203215 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione CAS No. 1207176-19-9

5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione

Cat. No.: B15203215
CAS No.: 1207176-19-9
M. Wt: 244.29 g/mol
InChI Key: MFUKKGNHRBPWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for conditions such as diabetes and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

1207176-19-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-benzyl-1,2,3,3a,6,7a-hexahydropyrrolo[3,4-c]pyridine-4,7-dione

InChI

InChI=1S/C14H16N2O2/c17-13-9-16(8-10-4-2-1-3-5-10)14(18)12-7-15-6-11(12)13/h1-5,11-12,15H,6-9H2

InChI Key

MFUKKGNHRBPWGM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C(=O)N(CC2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.